2,6-二丙基-3,4-二氢嘧啶-4-酮

描述

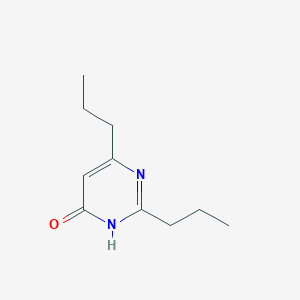

“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .

Synthesis Analysis

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .Molecular Structure Analysis

The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .Chemical Reactions Analysis

The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .科学研究应用

Application in Green Chemistry

Field

Summary of the Application

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are synthesized using a green approach via the Biginelli reaction . This method is cost-effective, efficient, and recyclable .

Method of Application

The methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .

Results or Outcomes

The derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines . Of the synthesized analogs, one showed the best activity with IC50 values against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines .

Application in Organic Synthesis

Field

Summary of the Application

An efficient, eco-friendly, and sustainable one-pot synthesis of 3,4-dihydropyrimidin-2 (1H)-ones directly from alcohols has been reported . This process uses heteropolyanion-based ionic liquids as catalysts .

Method of Application

The protocol involves heteropolyanion-based catalyzed oxidation of alcohols to aldehydes with NaNO3 as the oxidant followed by cyclocondensation with dicarbonyl compounds and urea or thiourea in a two-step, one-pot manner .

Results or Outcomes

The process is compatible with different functional groups and yields good to excellent results . The catalysts used in the process are also reusable .

Application in Anti-Biofilm Activity

Field

Summary of the Application

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, have been found to exhibit anti-biofilm activity .

Method of Application

The compound is synthesized and then tested against biofilms of various microorganisms .

Results or Outcomes

The compound was found to exhibit excellent anti-biofilm activity with IC50 values of 3.6 μg/mL against K. planticola, nearly equivalent to the standard drug, Ciprofloxacin (3.06 μg/mL) .

Application in Organic Synthesis

Summary of the Application

An efficient synthesis of substituted 3,4-Dihydropyrimidin-2 (1H)-ones using Hf (OTf)4 has been reported .

Method of Application

The protocol involves the use of 1 mol% Hf (OTf)4 in the synthesis of a diversity of 2-oxo/thio DHPMs .

Results or Outcomes

The process yields a diversity of 2-oxo/thio DHPMs .

Application in Green Chemistry

Results or Outcomes

All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines . Of the synthesized analogs, one showed the best activity with IC50 values against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines .

未来方向

属性

IUPAC Name |

2,4-dipropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKZZUTLPTPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dipropyl-3,4-dihydropyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)

![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)